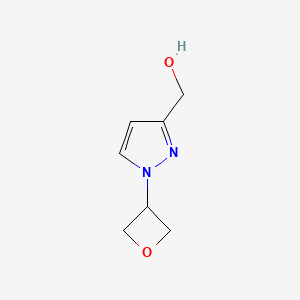
1-(3-Oxetanyl)-1H-pyrazole-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Oxetanyl)-1H-pyrazole-3-methanol is a chemical compound that features a pyrazole ring substituted with a 3-oxetanyl group and a methanol group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-oxetanyl chloride with 1H-pyrazole-3-methanol under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(3-Oxetanyl)-1H-pyrazole-3-methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.
Industry: Its unique properties make it useful in the production of materials and chemicals with specific functionalities.
Wirkmechanismus
The mechanism by which 1-(3-Oxetanyl)-1H-pyrazole-3-methanol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be compared with other similar compounds, such as:
1-(3-Oxetanyl)acetone: This compound has a similar oxetane ring but differs in the presence of an acetone group.
3,3'-Bis(1-ethyl(3-oxetanyl)methyl)ether: Another oxetane derivative with different substituents.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrazole ring and the oxetane group, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
[1-(oxetan-3-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-3-6-1-2-9(8-6)7-4-11-5-7/h1-2,7,10H,3-5H2 |
InChI-Schlüssel |
KTUYUZXHVMAJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)N2C=CC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



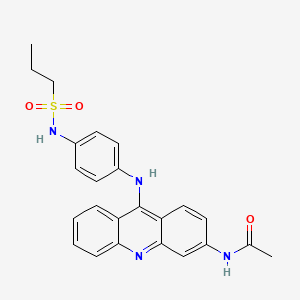
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
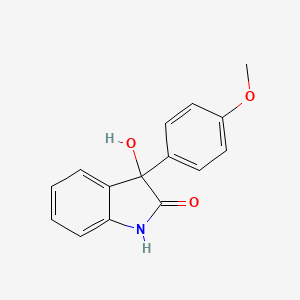
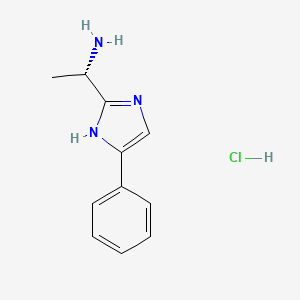
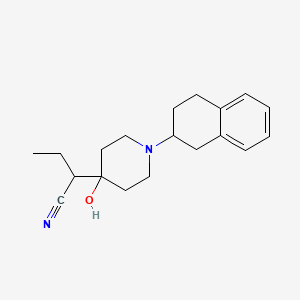
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)



![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)


![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
